fagopyritol B1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fagopyritol B1 is an alpha-D-galactoside that is 1D-chiro-inositol having an alpha-D-galactosyl residue attached at position 2 via a glycosidic linkage. It has a role as a plant metabolite. It is an alpha-D-galactoside and a monosaccharide derivative. It derives from a 1D-chiro-inositol.

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Effects

Fagopyritol B1, primarily found in tartary buckwheat, exhibits significant anti-diabetic properties. In studies involving KK-Ay type 2 diabetic mice and HepG2 cells, this compound was found to be effective in suppressing the rise of blood glucose levels, improving glucose tolerance, and enhancing insulin sensitivity. These effects are attributed to its role in activating the insulin-dependent pathway of PI3K/AKT, which is crucial for maintaining glucose homeostasis (Wu, Lijuan, Qiu, & Li, 2018).

Nutritional Significance in Buckwheat

This compound is a significant component of the soluble carbohydrates in buckwheat seeds. It accounts for a large portion of the total soluble carbohydrates, especially in bran milling fractions of common buckwheat. This suggests its importance in seed maturation and as a potential dietary supplement, given its high concentration in specific parts of the buckwheat plant (Steadman et al., 2000).

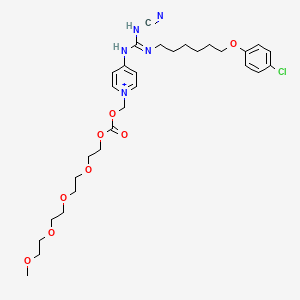

Synthesis and Molecular Structure

The synthesis of this compound from D-chiro-inositol has been achieved through glycosylation processes, highlighting the chemical pathways through which it can be produced artificially. Understanding its molecular structure is vital for exploring its potential applications in various scientific fields, including pharmacology and nutrition (Cid, Alfonso, & Martín‐Lomas, 2004).

Role in Desiccation Tolerance of Seeds

Research has indicated that this compound plays a crucial role in the desiccation tolerance of buckwheat seeds. This compound accumulates during the seed development and maturation process, suggesting its importance in the plant's reproductive cycle and its potential utility in agricultural science (Horbowicz, Brenac, & Obendorf, 1998).

Impact on Glucose Uptake in Muscle Cells

This compound has been shown to promote glucose uptake in L6 muscle cells, an effect that could have implications for the management of diabetes and other metabolic disorders. This effect is mediated through the up-regulation of glucose transporter 4 in the cells, pointing towards its potential as a therapeutic agent (Song et al., 2009).

Phytochemical and Pharmacological Profiles

This compound is part of the complex phytochemical profile of Fagopyrum buckwheats, which have been noted for their antitumor, antioxidant, anti-inflammatory, and anti-diabetic activities. This highlights the broader context in which this compound’s effects should be understood (Jing et al., 2016).

Eigenschaften

Molekularformel |

C12H22O11 |

|---|---|

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7-,8+,9+,10-,11?,12-/m1/s1 |

InChI-Schlüssel |

VCWMRQDBPZKXKG-KZMAIVIWSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |

Synonyme |

fagopyritol B1 O-alpha-D-galactopyranosyl-1-2-D-chiro-inositol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243130.png)

![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)

![2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide](/img/structure/B1243133.png)

![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)